molecular formula C18H16 B14655446 Decalene CAS No. 51831-03-9

Decalene

Cat. No.: B14655446
CAS No.: 51831-03-9
M. Wt: 232.3 g/mol
InChI Key: CUPPIVDILVTSCO-UHFFFAOYSA-N
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Description

Decalene, more commonly known in scientific literature as Decahydronaphthalene or Decalin, is a bicyclic alkane with the molecular formula C₁₀H₁₈ and exists in cis- and trans- isomeric forms . This colorless liquid with an aromatic odor is an industrially relevant solvent prized for its ability to dissolve resins, waxes, greases, and plastics . In research and development, its applications are extensive. It serves as a critical solvent in the production of high-performance fibers like ultra-high molecular weight polyethylene via a dry spinning process, where its strong dissolving power and volatility are key advantages . Furthermore, this compound is a high-energy-density component in advanced aviation fuel formulations and surrogate fuels for ramjet systems, with its initial pyrolysis behavior under intense study to optimize combustion performance and understand its decomposition pathways . Its role extends to organic synthesis, where it is employed in stereoselective reactions, such as Norrish–Yang photocyclization, to construct complex trans-decalin-based spirocarbocycles found in biologically active natural products . The compound also functions as a hydrogen carrier in fuel cell research due to its efficient hydrogen release properties . This compound is supplied as a high-purity material for research applications. Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

51831-03-9

Molecular Formula

C18H16

Molecular Weight

232.3 g/mol

IUPAC Name

bicyclo[8.8.0]octadeca-1,3,5,7,9,11,13,15,17-nonaene

InChI

InChI=1S/C18H16/c1-2-6-10-14-18-16-12-8-4-3-7-11-15-17(18)13-9-5-1/h1-16H

InChI Key

CUPPIVDILVTSCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=CC=C2C=CC=CC=CC=CC2=CC=C1

Origin of Product

United States

Preparation Methods

Norrish-Yang Photocyclization

trans-Decalin spirocarbocycles are synthesized via Norrish-Yang photocyclization of 2,3-butanedione derivatives under daylight. This method achieves >95% dr by exploiting intramolecular hydrogen bonding and substrate conformation:

$$
\text{2,3-Butanedione} \xrightarrow{h\nu} \text{trans-Decalin spirocarbocycle} \quad
$$

Birch Reduction and IEDDA Reaction

Asymmetric cis-decalins are prepared via Birch reduction of 1,4-cyclohexadienes followed by an inverse-electron-demand Diels-Alder (IEDDA) reaction. Using a chiral phosphoric acid catalyst, this method achieves enantiomeric excess (ee) >90%:

$$
\text{1,4-Cyclohexadiene} \xrightarrow{\text{Birch Reduction}} \text{1,3-Cyclohexadiene} \xrightarrow{\text{IEDDA}} \text{cis-Decalin} \quad
$$

Chlorination and Derivatization of Decalin

Decalin derivatives are synthesized via electrophilic chlorination . Using moist chlorine and iodine catalysis, trans-decalin undergoes chlorination at 0°C to yield 2-chlorodecalin (80% yield), which is further functionalized via Grignard reactions:

$$
\text{trans-Decalin} \xrightarrow{\text{Cl}2, \text{I}2} \text{2-Chlorodecalin} \xrightarrow{\text{EtMgBr}} \text{2-Ethyldecalin} \quad
$$

Applications in Natural Product Synthesis

Diels-Alder Cycloadditions

The decalin core of streptosetin A is constructed via Diels-Alder reactions between Rawal’s diene and enone dienophiles, followed by Sakurai allylation and ring-closing metathesis (RCM). This sequence achieves the trans-decalin system in 67–95% yield:

$$
\text{Rawal’s Diene} + \text{Dienophile} \xrightarrow{\text{Diels-Alder}} \text{Cycloadduct} \xrightarrow{\text{RCM}} \text{trans-Decalin} \quad
$$

Cationic Cyclization

Triptolide , a bioactive diterpenoid, is synthesized via 6-endo-trig cyclization of 2-alkenyl-1,3-dithiolane using silicon electrophiles. Steric effects direct trans-decalin formation with >90% dr.

Comparative Analysis of Decalin/Decene Preparation Methods

Method Substrate Catalyst/Reagent Conditions Yield (%) Selectivity (dr/ee)
Rhodium Hydrogenation Tetralin Rh/C 0.5–10 atm, 25°C 95 cis: 9:1
Chromium Oligomerization Ethylene Cr-bisimine 5.0 MPa, 160°C 80 Decene: >80%
Norrish-Yang 2,3-Butanedione Daylight CHCl₃, 30°C 85 trans: >95% dr
Birch/IEDDA 1,4-Cyclohexadiene Chiral PA THF, –78°C 75 cis: 90% ee

Chemical Reactions Analysis

Hydrogenation

Decalin is synthesized via hydrogenation of naphthalene using catalysts like nickel or copper. This reaction converts the aromatic naphthalene into its fully saturated analog.

Reaction ΔrH° (kJ/mol) Phase Method Reference
C₁₀H₁₈(g) → C₁₀H₁₈(l)-11.3LiquidGCNuzzi, 1984
C₁₀H₁₈(g) → C₁₀H₁₈(g)-13.3GasGCNuzzi, 1984

This process highlights decalin’s role as a hydrogen storage material due to its reversible interconversion with naphthalene .

Ozonolysis

Ozonolysis of decalin breaks the cyclic structure, forming alcohols, aldehydes, and carboxylic acids. Key findings include:

  • Reaction Progress : Initial products (15 min) show weak OH and C=O bands in IR spectra, evolving to stronger oxygenated groups over time .

  • Stability : Oxidation products remain stable after 4 days, indicating minimal decomposition .

Baddeley Reaction

Decalin reacts with AlCl₃ and acetyl chloride to form a tricyclic enol ether. Key observations:

Isomer Yield of Enol Ether Recovered Decalin Byproducts
cis-Decalin27%31% (trans isomer)Chloroketone (10%)
trans-Decalin0.9%99.1% (trans)Chloroketone (3.6%)

This reaction highlights cis-decalin’s higher reactivity due to hydride abstraction via AlCl₃, followed by isomerization to the thermodynamically stable trans-decalin .

Hydrogen Abstraction by OH Radicals

Kinetic studies reveal:

  • Dominant H-abstraction occurs at the tertiary C-α position.

  • Rate Constants :

    • T = 200–2000 K, P = 0.76–76,000 Torr.

    • U-shaped temperature dependence and slight pressure sensitivity at low T .

Autoxidation

Under combustion conditions, decalin undergoes multi-step autoxidation, forming RO₂ radicals with up to 11 oxygen atoms. Key products include:

  • Organic nitrates (blue)

  • Carbonyls (black)

  • Highly oxygenated RO₂ radicals (red) .

Mechanism of Action

The mechanism of action of decalene involves its ability to dissolve various organic compounds, making it an effective solvent. Its molecular structure allows it to interact with and stabilize different chemical species, facilitating various chemical reactions. In biological systems, this compound’s interaction with molecular targets and pathways is primarily through its role as a solvent in NMR spectroscopy, aiding in the identification and analysis of biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Decalene derivatives are structurally and functionally distinct from simpler decane-based compounds. Below is a comparative analysis with key analogs:

Linear Alkanes: n-Decane (C₁₀H₂₂)

  • Structure : A straight-chain alkane.
  • Properties: Nonpolar, low reactivity, boiling point ~174°C .

Bicyclic Alkanes: Decalin (C₁₀H₁₈)

  • Structure : Bicyclo[4.4.0]decane, existing as cis- and trans-isomers.
  • Properties : Higher boiling point (~195–200°C) than n-decane due to compact structure .
  • Contrast : this compound’s incorporation of aromatic rings and heteroatoms (N, O) increases polarity and reactivity, enabling applications in drug design and metal coordination .

Oxygenated Derivatives: 1-Decanol (C₁₀H₂₁OH) and 2-Decanone (C₁₀H₁₈O)

  • Properties: 1-Decanol: Boiling point ~230°C, amphiphilic due to hydroxyl group . 2-Decanone: Boiling point ~369.2 K (0.004 bar), ketone functionality enables nucleophilic reactions .
  • Contrast : this compound’s fused oxygen atoms (e.g., dioxo groups in Compound 60) enhance electron-deficient character, favoring electrophilic substitutions or ligand-metal interactions .

Nitrogen-Containing Analogs: Decylamine (C₁₀H₂₁NH₂)

  • Properties : Primary amine with boiling point ~220°C, basic and nucleophilic .
  • Contrast : this compound’s nitrogen atoms are integrated into heterocyclic rings, reducing basicity but enabling chelation in transition metal complexes .

Data Table: Comparative Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups Applications
n-Decane C₁₀H₂₂ 142.28 174 Alkane Solvent, fuel additive
cis-Decalin C₁₀H₁₈ 138.25 195 Bicyclic alkane High-boiling solvent
1-Decanol C₁₀H₂₁OH 158.28 230 Alcohol Surfactant, fragrance
2-Decanone C₁₀H₁₈O 152.23 96 (at 0.004 bar) Ketone Organic synthesis
Decylamine C₁₀H₂₁NH₂ 157.30 220 Amine Corrosion inhibitor, surfactants
This compound Derivative (Compound 60) C₃₃H₃₃N₅O₆S₂ 678.78* N/A Bicyclic, N/O heteroatoms Ligand in catalysis

*Calculated molecular weight based on structure in .

Q & A

Q. How can researchers enhance the reproducibility of this compound-related studies?

  • Methodological Answer : Publish full experimental details (e.g., exact catalyst batches, solvent lot numbers). Deposit raw data in open-access repositories (e.g., Zenodo) and share code for computational workflows. Use checklists (e.g., ARRIVE for biological studies) to standardize reporting .

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